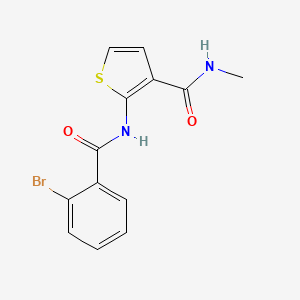

2-(2-bromobenzamido)-N-methylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2-bromobenzamido)-N-methylthiophene-3-carboxamide" is a brominated benzamide derivative with a thiophene ring. This class of compounds is of interest due to their potential biological activities and their use as synthons in the synthesis of various heterocyclic compounds. The presence of bromine atoms makes them suitable for further functionalization through various organic reactions.

Synthesis Analysis

The synthesis of brominated benzamide derivatives can involve iodine-catalyzed reactions, as seen in the synthesis of dibenzo[b,h][1,6]naphthyridine-11-carboxamide derivatives from 2-aminobenzamides and mucobromic acid . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar methodologies could potentially be applied, utilizing brominated starting materials and catalytic conditions that favor the formation of the desired carboxamide structures.

Molecular Structure Analysis

The molecular structure of brominated carboxamides is characterized by the presence of electron-withdrawing groups such as bromine, which can influence the electronic properties of the molecule. The steric and electronic effects can impact the reactivity and interaction of the molecule with other chemical entities. For instance, the presence of a bromine atom can facilitate nucleophilic substitution reactions due to its good leaving group ability .

Chemical Reactions Analysis

Brominated carboxamides can undergo various chemical reactions, including nucleophilic substitution and debromination. For example, the piperidinodebromination of 2-bromo-4-R-5-nitrothiophene-3-carboxamides has been studied, showing that steric interactions can influence the rate of debromination . These reactions are crucial for modifying the core structure and introducing new functional groups that can alter the biological activity of the compound.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Antipsychotic Agent Synthesis

Research has been conducted on the synthesis and evaluation of conformationally restricted derivatives of antipsychotic agents, which include compounds structurally related to 2-(2-bromobenzamido)-N-methylthiophene-3-carboxamide. These studies aim at improving the affinity to dopamine D-2 receptors, an important target in antipsychotic drug development. One notable example is the synthesis of cyclic benzamides, aimed at mimicking the intramolecular hydrogen bonding in antipsychotic compounds, although these modifications did not always result in enhanced affinities (Norman, Kelley, & Hollingsworth, 1993).

Synthetic Chemistry Innovations

Studies in synthetic chemistry have developed Cu(I)-catalysed syntheses of substituted isoindolin-1-ones using alkynyl acids, highlighting the versatility of halobenzamides (including bromobenzamides) in constructing complex heterocyclic structures. This research is critical for the synthesis of new molecules with potential applications in medicinal chemistry and materials science (Gogoi, Guin, Rout, Majji, & Patel, 2014).

GPR35 Receptor Agonist Development

In the search for novel G protein-coupled receptor (GPR35) agonists, research identified potent and selective agonists among 6-bromo-benzamido derivatives, offering insights into the development of new therapeutic agents targeting GPR35. This receptor is implicated in various physiological processes and diseases, showcasing the potential of bromobenzamides in drug discovery (Thimm, Funke, Meyer, & Müller, 2013).

Photocatalytic Applications

The photocatalytic degradation of environmental pollutants has also been explored using titanium dioxide-supported catalysts, demonstrating the relevance of benzamide derivatives in enhancing the rate of mineralization of pollutants. This research indicates the potential of such compounds in environmental cleanup and the development of more efficient photocatalytic systems (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Antipathogenic Agents

Investigations into novel thiourea derivatives, including benzamides, have shown significant anti-pathogenic activity, especially against biofilm-forming bacteria. These findings suggest potential applications of such compounds in developing new antimicrobial agents with antibiofilm properties, crucial for addressing antibiotic resistance (Limban, Marutescu, & Chifiriuc, 2011).

Mécanisme D'action

Benzamides

Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to an amide group . Benzamides have a wide range of biological activities and are often used as a core structure in drug design .

Thiophenes

Thiophenes are aromatic compounds that contain a five-membered ring with one sulfur atom . Thiophenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects .

Bromine Substitution

The presence of a bromine atom in the compound could potentially enhance its biological activity. Bromine atoms are often used in drug design due to their ability to form stable carbon-bromine bonds, which can survive the harsh conditions of the body .

Amide Group

The presence of an amide group (-CONH2) could also influence the compound’s biological activity. Amides can form hydrogen bonds with biological targets, enhancing the compound’s ability to interact with its target .

Propriétés

IUPAC Name |

2-[(2-bromobenzoyl)amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2S/c1-15-11(17)9-6-7-19-13(9)16-12(18)8-4-2-3-5-10(8)14/h2-7H,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFGLSKVPRGUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2515063.png)

![1-Spiro[3,4-dihydrochromene-2,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2515071.png)

![2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2515072.png)

![(E)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2515075.png)

![N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515084.png)